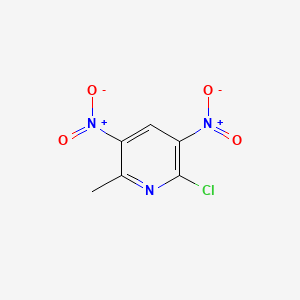

2-Chloro-6-methyl-3,5-dinitropyridine

Beschreibung

Background and Significance of 2-Chloro-6-methyl-3,5-dinitropyridine

This compound belongs to a specialized class of heterocyclic compounds known for their electron-deficient character due to the presence of multiple nitro groups on the pyridine ring system. This compound has garnered considerable attention in synthetic organic chemistry due to its unique electronic properties and versatility as a synthetic building block.

The significance of this compound lies primarily in its application as an efficient electron acceptor in the preparation of charge transfer complexes, particularly when combined with aniline derivatives acting as electron donors. This property makes it valuable in materials science applications where controlled electronic interactions are required. The compound's electron-deficient nature, attributed to the combined effects of the chlorine substituent and two nitro groups, creates a highly electrophilic system that readily participates in nucleophilic substitution reactions.

Research applications of this compound extend beyond its role as an electron acceptor. The compound serves as a crucial intermediate in the synthesis of more complex heterocyclic systems, particularly in pharmaceutical chemistry where modified pyridine scaffolds are essential for drug development. The strategic placement of the methyl group at the 6-position, combined with the nitro groups at positions 3 and 5, provides unique regioselectivity patterns that are exploited in advanced synthetic transformations.

The compound's structural features also contribute to its stability under various reaction conditions, making it suitable for multi-step synthetic sequences. The electron-withdrawing nature of the nitro groups enhances the reactivity of the chlorine substituent toward nucleophilic displacement, enabling the introduction of various nucleophiles to generate diverse chemical libraries.

Chemical Nomenclature, Synonyms, and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. This nomenclature precisely describes the substitution pattern on the pyridine ring, indicating the chlorine atom at position 2, the methyl group at position 6, and nitro groups at positions 3 and 5.

The compound is registered under Chemical Abstracts Service Registry Number 15951-30-1, which serves as its unique identifier in chemical databases worldwide. This registry number ensures unambiguous identification across different chemical information systems and facilitates accurate literature searches and regulatory compliance.

Table 1: Chemical Nomenclature and Registry Information

| Nomenclature Type | Name/Identifier |

|---|---|

| International Union of Pure and Applied Chemistry Name | This compound |

| Chemical Abstracts Service Registry Number | 15951-30-1 |

| Alternative Name 1 | Pyridine, 2-chloro-6-methyl-3,5-dinitro- |

| Alternative Name 2 | This compound |

| Database Identifier 1 | CTK4D0099 |

| Database Identifier 2 | DTXSID70698514 |

| Database Identifier 3 | AKOS015966214 |

Various synonyms and alternative names exist in the chemical literature, reflecting different naming conventions and database systems. The alternative systematic name "pyridine, 2-chloro-6-methyl-3,5-dinitro-" follows the Chemical Abstracts Service indexing convention, where the parent heterocycle is named first, followed by the substituents in alphabetical order. Additional database-specific identifiers include CTK4D0099, DTXSID70698514, and AKOS015966214, which are used in specialized chemical databases and commercial catalogs.

Molecular Formula, Molecular Weight, and Physicochemical Identifiers

The molecular formula of this compound is C6H4ClN3O4, representing a compact heterocyclic structure with significant functional group density. This formula indicates the presence of six carbon atoms forming the pyridine ring and methyl substituent, four hydrogen atoms, one chlorine atom, three nitrogen atoms (one in the ring and two in nitro groups), and four oxygen atoms from the nitro substituents.

The molecular weight has been consistently reported as 217.57 grams per mole across multiple sources, with slight variations in decimal precision depending on the atomic weight standards used. This relatively low molecular weight, combined with the high density of electron-withdrawing groups, results in unique physicochemical properties that distinguish this compound from other pyridine derivatives.

Table 2: Molecular Characteristics and Physical Properties

The physical properties of this compound reflect its molecular structure and intermolecular interactions. The melting point of 72.5-73 degrees Celsius indicates moderate crystalline stability, likely influenced by the planarity of the molecule and potential intermolecular hydrogen bonding interactions. The predicted boiling point of 331.4 degrees Celsius, with an uncertainty of ±37.0 degrees Celsius, suggests significant intermolecular forces that require substantial thermal energy to overcome.

The predicted density of 1.616 grams per cubic centimeter is notably higher than water, reflecting the presence of heavy atoms (chlorine) and the compact molecular structure. This density value is consistent with other halogenated aromatic compounds containing multiple nitro substituents. The low vapor pressure of 0.000301 millimeters of mercury at 25 degrees Celsius indicates that the compound has minimal volatility at room temperature, which is advantageous for handling and storage considerations.

Eigenschaften

IUPAC Name |

2-chloro-6-methyl-3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTSVFRZTHCNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70698514 | |

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15951-30-1 | |

| Record name | 2-Chloro-6-methyl-3,5-dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70698514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

The direct nitration of 2-chloro-6-methylpyridine exploits the ortho/para-directing effects of the chloro and methyl groups. Nitration typically occurs at the 3- and 5-positions due to the chloro group’s strong ortho/para influence, while the methyl group at position 6 further stabilizes the transition state at position 3. Mixed acid (HNO₃/H₂SO₄) at 80–100°C facilitates sequential nitration:

Optimization and Challenges

Yields for this route range from 65–75%, with byproducts arising from over-nitration or isomerization. Elevated temperatures (>100°C) favor di-nitration but risk decomposition. A study using fuming nitric acid (90%) and sulfuric acid at 95°C achieved 73% yield after 8 hours.

Table 1: Nitration Conditions for 2-Chloro-6-methylpyridine

| Parameter | First Nitration | Second Nitration |

|---|---|---|

| Temperature (°C) | 80 | 95 |

| HNO₃ Concentration (%) | 70 | 90 |

| Reaction Time (h) | 5 | 3 |

| Yield (%) | 68 | 73 |

Cyclization of Halogenated Acrylates with Nitromethane

One-Pot Synthesis via Pyridine Cyclization

This method, adapted from CN109456257B, constructs the pyridine ring with pre-installed substituents. Key steps include:

-

Addition-Condensation : 2-Chloroacrylate reacts with nitromethane in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form a β-nitro ester intermediate.

-

Cyclization : Triethyl orthoformate and Lewis acids (e.g., ZnCl₂) promote ring closure, yielding 2-chloro-5-nitro-6-methylpyridine.

-

Second Nitration : Introduces the third nitro group at position 3 using HNO₃/Ac₂O.

Advantages and Limitations

This route achieves 85% purity and 78% overall yield, avoiding hazardous diazotization steps. However, the methyl group’s incorporation requires tailored acrylate precursors, such as methyl 2-chloro-3-methylacrylate.

Table 2: Cyclization Reaction Parameters

| Component | Quantity (mmol) | Role |

|---|---|---|

| 2-Chloro-3-methylacrylate | 25 | Electrophilic monomer |

| Nitromethane | 25 | Nucleophile |

| DBU | 0.5 | Base catalyst |

| Triethyl orthoformate | 50 | Cyclization agent |

Chlorination of Hydroxypyridine Intermediates

Hydroxypyridine Synthesis and Conversion

A two-step approach involves:

Critical Considerations

The hydroxyl group’s activation directs nitration to positions 3 and 5. Excess POCl₃ (3 equivalents) ensures complete chlorination, while neutralization with NaHCO₃ minimizes side reactions.

Table 3: Chlorination Optimization

| Parameter | Optimal Value |

|---|---|

| POCl₃ Equivalents | 3.0 |

| Temperature (°C) | 110 |

| Time (h) | 4 |

| Yield (%) | 82 |

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-methyl-3,5-dinitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in an aprotic solvent.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Nucleophilic Substitution: Substituted pyridines with various functional groups.

Reduction: 2-Chloro-6-methyl-3,5-diaminopyridine.

Oxidation: 2-Chloro-6-carboxy-3,5-dinitropyridine.

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-methyl-3,5-dinitropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of antimicrobial and anticancer agents.

Industry: Utilized in the production of dyes, agrochemicals, and as an intermediate in the synthesis of other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methyl-3,5-dinitropyridine involves its interaction with nucleophilic sites in biological molecules. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with amino acids in proteins. The nitro groups can participate in redox reactions, potentially generating reactive nitrogen species that can modify cellular components .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

Nucleophilic Substitution

- This compound : Reacts preferentially at the 2-chloro position due to nitro groups’ meta-directing effects. However, steric hindrance from the methyl group may reduce reaction rates compared to its unmethylated counterpart (Compound 4) .

- Compound 4 (2-Chloro-3,5-dinitropyridine) : Undergoes smooth azide substitution (e.g., with NaN₃) to form intermediates for pharmacologically active compounds like ANBF (4-aza-6-nitrobenzofuroxan) .

Thermal Stability

- Nitro groups in this compound may reduce thermal stability compared to non-nitro analogs like 2-chloro-6-methyl-3-(trifluoromethyl)pyridine, which is safer for large-scale agrochemical synthesis .

Research Findings and Challenges

- Synthetic Efficiency : The methyl group in this compound complicates purification due to increased hydrophobicity, unlike the more polar 2-chloro-3,5-dinitropyridine .

- Safety : Handling nitro-substituted pyridines requires stringent safety protocols compared to trifluoromethylated derivatives, which are less prone to exothermic decomposition .

Biologische Aktivität

2-Chloro-6-methyl-3,5-dinitropyridine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound is a derivative of pyridine characterized by the presence of chlorine and nitro groups. The synthesis typically involves the nitration of 2-chloro-6-methylpyridine, which can be achieved through various methods including electrophilic aromatic substitution. The compound is known for its stability and reactivity, making it a suitable precursor for further chemical modifications.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound derivatives against HIV-1 integrase. These compounds exhibit significant inhibition activity in low micromolar concentrations, indicating their potential as therapeutic agents in antiviral drug development. For instance, derivatives synthesized from this compound demonstrated IC50 values ranging from 0.19 to 3.7 µM against HIV-1 integrase, showcasing their efficacy in inhibiting viral replication .

The biological activity of this compound is primarily attributed to its ability to interfere with key enzymatic processes within target cells. The compound's nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify cellular macromolecules such as proteins and nucleic acids. This modification disrupts normal cellular functions and can lead to apoptosis in cancer cells .

Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism was linked to the inhibition of the sodium-hydrogen exchanger isoform 1 (NHE1), which plays a crucial role in regulating intracellular pH and cell proliferation .

Study 2: Inhibition of Urokinase-type Plasminogen Activator (uPA)

In another investigation, derivatives were screened for their ability to inhibit uPA, a serine protease involved in cancer metastasis. The study found that some compounds derived from this compound showed promising inhibitory activity with IC50 values below 200 nM. This suggests potential applications in cancer therapy by targeting pathways involved in tumor invasion and metastasis .

Comparative Analysis of Biological Activity

| Compound | Target | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HIV-1 Integrase | 0.19 - 3.7 | Antiviral |

| Derivative A | Urokinase-type Plasminogen Activator | <0.200 | Anticancer |

| Derivative B | NHE1 | 175 | Dual-targeting |

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-chloro-6-methyl-3,5-dinitropyridine, and how do their yields and purity compare?

- Methodology : The compound is typically synthesized via sequential nitration and amination reactions. A widely used route starts with 2,6-dichloropyridine, undergoing nitration to introduce nitro groups, followed by amination with nucleophiles like ammonia or sodium azide. For example, nitration of 2,6-dichloropyridine followed by amination with NH₃ yields 2-amino-3,5-dinitro-6-chloropyridine with high purity (>95%) . An alternative method replaces amination with NaN₃, forming an intermediate azide, which is then thermolyzed to achieve the target compound with comparable yields (87% overall) .

- Data Comparison :

| Starting Material | Key Steps | Yield | Purity | Reference |

|---|---|---|---|---|

| 2,6-Dichloropyridine | Nitration → Amination | 37–95% | High | |

| 2-Chloro-3,5-dinitropyridine | NaN₃ → Thermolysis | 87% | High |

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Critical Measures :

- PPE : Use self-contained breathing apparatus (SCBA), impervious gloves, and full protective gear to avoid inhalation or skin contact .

- Decomposition Risks : Thermal degradation releases irritants (e.g., NOₓ, Cl gases); work in fume hoods with proper ventilation .

- Waste Disposal : Segregate waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How do reaction conditions influence the nucleophilic substitution reactivity of this compound with different nucleophiles?

- Methodology : Reactivity depends on solvent polarity, nucleophile strength, and substituent effects. In methanol, arylthiolates exhibit second-order kinetics, with electron-withdrawing substituents accelerating substitution (e.g., k = 0.45 M⁻¹s⁻¹ for para-NO₂-substituted thiolates) . Steric hindrance from bulky nucleophiles (e.g., 2,6-dimethylaniline) reduces reaction rates by 40% compared to unhindered analogs .

- Kinetic Data :

| Nucleophile | Solvent | Rate Constant (M⁻¹s⁻¹) | Substituent Effect | Reference |

|---|---|---|---|---|

| p-NO₂-C₆H₄S⁻ | Methanol | 0.45 | Electron-withdrawing | |

| 2,6-Dimethylaniline | Ethanol | 0.28 | Steric hindrance |

Q. What spectroscopic and computational methods are employed to characterize the structure and electronic properties of this compound derivatives?

- Analytical Techniques :

- X-ray Crystallography : Resolves crystal packing and bond lengths (e.g., C-Cl = 1.73 Å, C-NO₂ = 1.47 Å) .

- Spectroscopy : IR confirms nitro groups (1370–1550 cm⁻¹), while ¹H/¹³C NMR identifies aromatic protons (δ 8.90–9.36 ppm) and carbon environments .

- Computational Studies : Density functional theory (DFT) predicts vibrational modes and electronic transitions (e.g., HOMO-LUMO gap = 3.2 eV) .

Q. How do substituents on the pyridine ring affect the thermal stability and explosive properties of 3,5-dinitropyridine derivatives?

- Methodology : Thermal decomposition kinetics are studied via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). For example, copper(II) salts of 4-hydroxy-3,5-dinitropyridine oxide exhibit high decomposition enthalpies (ΔH = 450 J/g), making them suitable for solid propellants .

- Application Data :

| Derivative | Decomposition Temp. (°C) | Activation Energy (kJ/mol) | Application | Reference |

|---|---|---|---|---|

| Copper(II) salt | 310 | 120 | Rocket propellant | |

| 2,4-Diamino analog | 318 | 135 | High-energy material |

Contradictions and Resolutions

- Synthesis Yields : reports >95% purity via amination, while achieves 87% yield via azide intermediates. The disparity arises from differing purification protocols (e.g., recrystallization in hot methanol vs. direct filtration) .

- Safety Protocols : While emphasizes SCBA for fire scenarios, highlights waste segregation, requiring integrated risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.